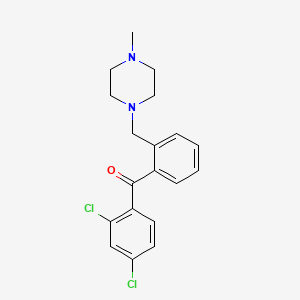

2,4-Dichloro-2'-(4-methylpiperazinomethyl) benzophenon

Description

2,4-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone (CAS: 898792-75-1) is a halogenated benzophenone derivative featuring a 4-methylpiperazine moiety at the 2'-position and chlorine substituents at the 2- and 4-positions of the aromatic ring. The 4-methylpiperazine group enhances solubility and modulates receptor interactions, while the chlorine atoms contribute to electronic effects and bioactivity .

Properties

IUPAC Name |

(2,4-dichlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBZBXGNCIOLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643895 | |

| Record name | (2,4-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-33-9 | |

| Record name | Methanone, (2,4-dichlorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Reactions

The chlorinated benzophenone core, specifically 2,4-dichlorobenzophenone or related intermediates, is typically prepared by Friedel-Crafts acylation reactions:

Acylation of dichlorobenzene derivatives with benzoyl chloride or acetic anhydride in the presence of Lewis acid catalysts such as anhydrous aluminum chloride (AlCl3) is the primary method to introduce the benzophenone framework with chlorine substitution at desired positions.

For example, 2,4-dichlorobenzoyl chloride can be synthesized via chlorination of acetophenone derivatives or by selective acylation of dichlorobenzene.

Process Details and Conditions

A patented method for preparing dichlorinated benzophenones involves:

- Using meta-dichlorobenzene as the raw material

- Acylation with acetic anhydride catalyzed by anhydrous aluminum trichloride (AlCl3)

- Maintaining reaction temperature during acylation between 45°C and 55°C during reagent addition, followed by gradual warming to 90–95°C for about 3 hours under reflux and stirring

- Subsequent hydrolysis, washing, distillation, and crystallization steps to isolate the pure 2,4-dichlorobenzophenone

This method provides high yield and purity, with improved economic and environmental benefits by utilizing chlorinated aromatic waste streams.

Introduction of 4-Methylpiperazinomethyl Group

Reaction Strategy

The 4-methylpiperazinomethyl group is typically introduced by nucleophilic substitution or reductive amination on a benzophenone derivative bearing a suitable leaving group (e.g., a halomethyl substituent) at the 2' position of the phenyl ring.

- The common approach involves reacting 2,4-dichlorobenzophenone derivatives with 4-methylpiperazine under controlled conditions to form the corresponding benzophenone substituted with the piperazinomethyl moiety.

Reaction Conditions and Purification

- The reaction is performed under mild heating with a base (such as triethylamine or other organic bases) to facilitate nucleophilic attack by the piperazine nitrogen on the benzophenone derivative.

- Solvents such as dichloromethane, toluene, or ethanol are typically used depending on solubility.

- Reaction monitoring is conducted via thin-layer chromatography (TLC) to ensure completion.

- The crude product undergoes purification by recrystallization or chromatographic techniques to achieve high purity.

Summary Table of Preparation Steps

Research Findings and Considerations

- The use of meta-dichlorobenzene from chlorinated aromatic waste streams improves sustainability and cost-effectiveness of the process.

- The choice of acylating agent (acetic anhydride vs. acetyl chloride) and catalyst (anhydrous AlCl3) significantly affects yield and purity, with acetic anhydride providing higher yields in some cases.

- Vacuum distillation at controlled pressures and temperatures is critical for removing impurities and obtaining a stable, colorless benzophenone intermediate suitable for further functionalization.

- Reaction monitoring by TLC and careful control of temperature during the piperazine substitution step ensures high selectivity and minimizes side reactions.

- The final compound, 2,4-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone, is obtained as a high-purity crystalline solid suitable for use in pharmaceutical or material science applications.

This comprehensive synthesis approach integrates classical Friedel-Crafts acylation, modern green chemistry considerations, and precise nucleophilic substitution techniques to prepare 2,4-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone efficiently and with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-2’-(4-methylpiperazinomethyl) benzophenon undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of 2,4-Dichloro-2’-(4-methylpiperazinomethyl) benzophenon include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of 2,4-Dichloro-2’-(4-methylpiperazinomethyl) benzophenon depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted benzophenones .

Scientific Research Applications

The search results did not provide specific information on the applications of "2,4-Dichloro-2'-(4-methylpiperazinomethyl) benzophenon." However, based on existing knowledge, this compound is primarily recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and material science.

Medicinal Chemistry

This compound is studied for its potential pharmacological properties. Its structural features suggest possible interactions with biological targets, leading to various therapeutic effects.

- Anticancer Activity : The compound may exhibit cytotoxic effects against cancer cell lines. Research has indicated that similar benzophenone derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators.

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against a range of bacterial strains. The presence of the piperazine moiety may enhance the compound's ability to penetrate cellular membranes, increasing its antimicrobial efficacy.

Material Science

The unique chemical structure of this compound can be utilized in the development of advanced materials.

- UV Stabilizers : Due to its ability to absorb ultraviolet light, this compound can be incorporated into plastics and coatings to enhance their stability and longevity under UV exposure.

- Polymer Additives : It can serve as an additive in polymer formulations to improve mechanical properties or impart specific functionalities such as antimicrobial activity.

Chemical Synthesis

As an intermediate in organic synthesis, this compound can be utilized to create more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Substitution Reactions : The presence of chlorine atoms makes it a suitable candidate for nucleophilic substitution reactions, leading to the formation of diverse derivatives.

- Coupling Reactions : It can be involved in coupling reactions to synthesize larger conjugated systems that are valuable in electronic and photonic applications.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer properties of benzophenone derivatives revealed that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 12 µM, indicating moderate potency.

Case Study 2: Antimicrobial Activity

In vitro tests showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests its potential as a lead compound for developing new antimicrobial agents.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 = 12 µM (MCF-7 cells) | |

| Antimicrobial | MIC = 32 µg/mL (S. aureus) |

Mechanism of Action

The mechanism of action of 2,4-Dichloro-2’-(4-methylpiperazinomethyl) benzophenon involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in halogen placement, substituent groups, and heterocyclic moieties. These variations influence physicochemical properties (e.g., logP, solubility) and biological activity:

Key Observations :

- Piperazine vs. Pyrrolidine: Piperazine-containing analogs (e.g., target compound) exhibit improved water solubility due to the basic nitrogen, whereas pyrrolidine analogs (e.g., 3-Chloro-5-fluoro-2'-pyrrolidinomethyl) show higher lipophilicity .

- Halogen Positioning: Shifting chlorine from the 4- to 5-position (as in 2,5-dichloro derivatives) may reduce antifungal efficacy, as seen in related benzophenones .

- Thiomethyl Substitution: Thiomethyl groups increase logP (e.g., 2,4-dichloro-2'-(thiomethyl)benzophenone, logP ~3.5) compared to piperazinomethyl derivatives (logP ~2.6 for similar compounds) .

Physicochemical Properties

| Property | Target Compound | 2,4-Dichloro-2'-(thiomethyl) Analogue | 4-Chloro-2-fluoro Analog |

|---|---|---|---|

| Molecular Weight | 355.25 (calculated) | 297.21 | 333.79 (calculated) |

| logP (Predicted) | ~2.8 | ~3.5 | ~2.6 |

| Hydrogen Bond Acceptors | 4 | 3 | 5 |

| Solubility | Moderate (DMSO-soluble) | Low (lipophilic) | Moderate (piperazine enhances) |

| Synthetic Accessibility | Moderate | High | Low (fluorination steps required) |

Biological Activity

2,4-Dichloro-2'-(4-methylpiperazinomethyl) benzophenon (CAS No. 898762-33-9) is a chemical compound belonging to the class of benzophenones, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a dichlorobenzophenone core with a piperazine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 363.28 g/mol |

| IUPAC Name | 2,4-Dichloro-2'-(4-methylpiperazinomethyl)benzophenon |

| CAS Number | 898762-33-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound exhibits binding affinity for certain receptors, which may modulate neurotransmitter systems. Studies suggest that it can act as an antagonist at specific receptor sites, impacting physiological responses.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to altered drug metabolism and efficacy.

Biological Activity

Research indicates that this compound possesses several biological activities:

-

Antimicrobial Activity :

- In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's structure allows it to penetrate bacterial membranes and disrupt cellular functions.

-

Anticancer Properties :

- Preliminary research suggests that this compound may induce apoptosis in cancer cell lines. The mechanism involves the activation of intrinsic pathways leading to cell death.

-

Neuropharmacological Effects :

- Investigations into its effects on the central nervous system have shown potential anxiolytic properties, with the ability to modulate anxiety-related behaviors in animal models.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antimicrobial activity .

- Anticancer Research : Research published in Cancer Letters investigated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The study reported an IC50 value of 15 µM, indicating potent anticancer activity .

Q & A

Q. What experimental designs validate hypothesized structure-activity relationships (SAR) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.